Specific Structural Confirmation Versus Other TDF Synthetic Impurities
The primary differentiation of Mono-POC Isopropyl Tenofovir from other mono-POC tenofovir analogs lies in its confirmed chemical structure, which is essential for its role as a specific USP impurity marker. While mono-POC methyl Tenofovir and mono-POC ethyl Tenofovir are also known impurities, Mono-POC Isopropyl Tenofovir is the designated compound for the 'isopropyl' ester variant, a key marker of incomplete or side-reactions in the TDF synthetic process [1].
| Evidence Dimension | Structural Identity |
|---|---|
| Target Compound Data | (((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl isopropyl carbonate (Tenofovir impurity) |
| Comparator Or Baseline | Mono-POC methyl Tenofovir (6a) and mono-POC ethyl Tenofovir (6b) |
| Quantified Difference | Molecular Formula: C17H28N5O7P; Molecular Weight: 445.4 g/mol. This differs from other mono-POC analogs (e.g., methyl, ethyl) by the specific isopropyl carbonate ester moiety, as confirmed by MS and NMR [1]. |
| Conditions | Synthesis and characterization study by Varal et al. (2016) for TDF impurity identification [1]. |
Why This Matters
For analytical method development (e.g., HPLC, UPLC), a standard with a verified and distinct chemical structure is mandatory to ensure accurate peak identification and prevent false positives or negatives.
- [1] Varal, D; Joshi, M; Panmand, D; Jadhav, V. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Scholars Research Library, 2016, 8(1), 338-343. View Source
